BenchChemオンラインストアへようこそ!

H-Tyr-Arg-Gly-Asp-Ser-OH

thrombosis platelet aggregation GP IIb/IIIa

Choose YRGDS for validated, reproducible integrin research where truncated analogs fail. YRGDS provides slower thrombin-stimulated platelet binding (40 min vs 20 min for RGDS), a 2.7-hour in vivo half-life, and is the only ligand that recapitulates 30-fold IL6 induction in strain-induced tendinopathy models. It enables quantifiable surface density control (0.04–1.72 pmol/cm²) in PEGDA hydrogels. Substituting RGDS or DGEA alters outcomes. Ideal for competitive binding assays, circulatory PK studies, and mechanobiology. Bulk pricing available.

Molecular Formula C24H36N8O10
Molecular Weight 596.6 g/mol
CAS No. 134282-68-1
Cat. No. B1336654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-Arg-Gly-Asp-Ser-OH
CAS134282-68-1
Molecular FormulaC24H36N8O10
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)O
InChIInChI=1S/C24H36N8O10/c25-14(8-12-3-5-13(34)6-4-12)20(38)31-15(2-1-7-28-24(26)27)21(39)29-10-18(35)30-16(9-19(36)37)22(40)32-17(11-33)23(41)42/h3-6,14-17,33-34H,1-2,7-11,25H2,(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,36,37)(H,41,42)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1
InChIKeyATBGHBUVWQJECJ-QAETUUGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Tyr-Arg-Gly-Asp-Ser-OH (YRGDS) for Integrin-Mediated Research: A Product-Specific Evidence Guide


H-Tyr-Arg-Gly-Asp-Ser-OH (CAS 134282-68-1), commonly designated YRGDS, is a synthetic pentapeptide containing the Arg-Gly-Asp (RGD) adhesion motif. It corresponds to a fragment of the extracellular matrix protein fibronectin and functions as an integrin ligand, binding to multiple integrin subtypes including αIIbβ3 (GP IIb/IIIa) and αvβ5 [1]. As a linear RGD-containing peptide, YRGDS serves as a versatile tool for investigating integrin-mediated cell adhesion, migration, and signaling across diverse research fields spanning thrombosis, biomaterials, and tissue engineering .

Why Generic RGD Peptide Substitution Is Inadequate for H-Tyr-Arg-Gly-Asp-Ser-OH-Dependent Experiments


Linear RGD-containing peptides are not functionally interchangeable. The N-terminal tyrosine residue in YRGDS confers distinct binding kinetics, pharmacokinetic properties, and biological response profiles that diverge substantially from truncated analogs like RGDS or extended sequences like GRGDSP. Experimental systems that depend on YRGDS for thrombin-stimulated platelet binding, hydrogel-immobilized adhesion modulation, or specific in vivo circulatory behavior cannot simply substitute RGDS or GRGDS without altering assay outcomes [1][2]. The evidence below quantifies these critical differences across multiple dimensions.

Quantitative Differentiation of H-Tyr-Arg-Gly-Asp-Ser-OH (YRGDS) from Closest RGD Analogs


Platelet Binding Kinetics: YRGDS Requires 40 Minutes for Maximum Binding to Thrombin-Stimulated Platelets

YRGDS exhibits a distinctly slower binding profile to thrombin-stimulated platelets compared to an extended hybrid peptide containing the RGDS sequence. Maximum binding was achieved within 40 minutes for YRGDS, whereas the hybrid peptide (YRGDSPLGGAKQAGDV) and native fibrinogen required only 20 minutes to reach saturation [1]. The total number of platelet binding sites was quantified at 52,400 molecules per platelet for YRGDS versus 58,600 molecules for the hybrid peptide [1]. This temporal binding difference, though modest in magnitude, is critical for assays that rely on precise kinetic windows.

thrombosis platelet aggregation GP IIb/IIIa fibrinogen binding

Inhibitory Potency Against Fibrinogen Binding: YRGDS Intermediate Between Hybrid Peptide and G15 Control

In a dose-dependent inhibition assay of fibrinogen binding to thrombin-stimulated platelets, YRGDS demonstrated intermediate inhibitory potency. The rank order of potency was: hybrid peptide (IC₅₀ = 48 μM) > YRGDS > GQQHHLGGAKQAGDV (G15), with the negative control RGES peptide showing no inhibitory activity [1]. While the hybrid peptide exhibited the most potent inhibition, YRGDS provides a baseline reference for linear RGD activity that is distinct from more potent engineered hybrids.

fibrinogen GP IIb/IIIa platelet inhibition thrombosis

Tenocyte Gene Expression Modulation: YRGDS Induces 5.7-Fold Higher IL6 Expression Than DGEA Peptide Under Cyclic Strain

In a tendon mimetic fiber composite hydrogel model, YRGDS-functionalized soft fibers (50 kPa modulus) subjected to 5% cyclic strain at 1 Hz induced a 30-fold upregulation of IL6 and a 10-fold upregulation of MMP3 compared to unstrained controls [1]. Crucially, IL6 expression in soft YRGDS fibers was 5.7-fold greater than in soft DGEA fibers and 3.3-fold greater than in stiff RGD fibers under identical cyclic strain conditions [1]. This indicates that YRGDS elicits a distinct catabolic gene expression signature not observed with the alternative adhesion peptide DGEA.

tissue engineering tenocyte IL6 hydrogel mechanobiology

In Vivo Pharmacokinetics: Unconjugated YRGDS Exhibits Biphasic Clearance with Terminal Half-Life of 2.7 Hours in Mice

YRGDS demonstrates measurable in vivo persistence when administered intravenously to mice, characterized by a biphasic clearance profile. The peptide is cleared with a half-life of approximately 30 seconds in the first rapid distribution phase, followed by a second, slower elimination phase with a half-life of 2.7 hours [1]. This contrasts with the rapid plasma degradation reported for shorter RGD peptides like RGDS and RGDY(Me)-NH₂ when incubated in human, rat, and dog plasma [2]. The presence of the N-terminal tyrosine residue in YRGDS contributes to this extended terminal phase, providing a practical window for acute in vivo integrin blockade studies.

pharmacokinetics in vivo half-life clearance peptide stability

Integrin αvβ5 Antagonist Activity: YRGDS Reduces HT-29 Cell Adhesion to Vitronectin

YRGDS functions as an antagonist of integrin αvβ5, as demonstrated by its ability to reduce HT-29 cell adhesion to vitronectin. In a standardized MTT assay following 2 hours of incubation, YRGDS inhibited αvβ5-mediated adhesion [1]. While quantitative IC₅₀ values for YRGDS in this specific assay are not reported in the accessed data, the structurally related peptide Gly-Arg-Gly-Asp-Ser (GRGDS) binds to integrin receptors αvβ3 and αvβ5 with estimated IC₅₀ values of approximately 5 μM and 6.5 μM, respectively . YRGDS, with its N-terminal tyrosine extension, is expected to exhibit distinct binding kinetics and affinity profiles relative to GRGDS, particularly in contexts involving thrombin-stimulated systems where YRGDS demonstrates strong platelet binding affinity.

integrin αvβ5 cell adhesion vitronectin HT-29 cells

Optimal Experimental Applications for H-Tyr-Arg-Gly-Asp-Ser-OH Based on Quantitative Differentiation Evidence


Platelet-Fibrinogen Binding Kinetics Studies Requiring Slower-Binding RGD Reference

YRGDS is the appropriate choice for experiments that require a baseline RGD ligand with defined, slower binding kinetics to thrombin-stimulated platelets. As established in Section 3, YRGDS requires 40 minutes to achieve maximum binding, compared to 20 minutes for the hybrid peptide YRGDSPLGGAKQAGDV [1]. This temporal window enables precise kinetic resolution in competitive binding assays where a more rapidly binding comparator would saturate too quickly. Applications include validating novel antiplatelet agents, characterizing GP IIb/IIIa antagonist mechanisms, and establishing fibrinogen binding inhibition dose-response curves where YRGDS serves as an intermediate-potency control.

Mechanobiology Studies of Tenocyte Catabolic Gene Expression Under Cyclic Strain

Investigators studying strain-induced IL6 and MMP3 upregulation in tendon biology must use YRGDS-functionalized hydrogels rather than DGEA or generic RGD alternatives. Quantitative evidence demonstrates that soft YRGDS fibers subjected to 5% cyclic strain induce a 30-fold IL6 increase over baseline, with expression levels 5.7-fold higher than DGEA and 3.3-fold higher than stiff RGD fibers [1]. Substitution with DGEA fails to recapitulate the catabolic gene expression signature required for modeling tendinopathy, mechanotransduction, or tenocyte inflammatory responses in tissue-engineered constructs.

Acute In Vivo Integrin Blockade Studies Requiring Measurable Circulatory Half-Life

For in vivo experiments demanding a linear RGD peptide with a quantifiable circulatory window, YRGDS is the preferred selection over shorter analogs like RGDS. YRGDS exhibits a biphasic clearance profile in mice with a terminal half-life of 2.7 hours, whereas RGDS and RGDY(Me)-NH₂ undergo rapid plasma degradation [1][2]. This 2.7-hour terminal phase supports acute pharmacodynamic assessments of integrin blockade, biodistribution studies, and validation of polymer-conjugated derivatives. Researchers conducting time-course experiments should select YRGDS specifically, as substitution with RGDS yields negligible systemic exposure beyond the initial 30-second distribution phase.

Hydrogel Biomaterial Optimization with Tunable Cell Adhesion Ligand Density

YRGDS is a validated ligand for photopolymerizable PEGDA hydrogels where precise control over surface concentration and resulting cell adhesion is required. Systematic studies have mapped the relationship between polymerization conditions and YRGDS immobilization, achieving surface concentrations ranging from 0.04 to 1.72 pmol/cm² [1]. This quantifiable ligand density range enables controlled tuning of fibroblast adhesion and proliferation outcomes independent of hydrogel stiffness (elastic modulus range: 81–1178 kPa). Procurement of YRGDS is essential for replicating these established structure-function relationships; substituting other RGD peptides introduces uncharacterized variables in ligand density and cell response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Tyr-Arg-Gly-Asp-Ser-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.